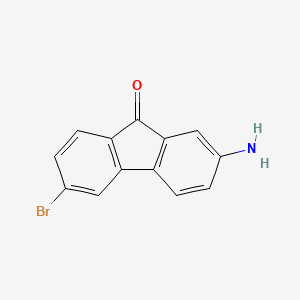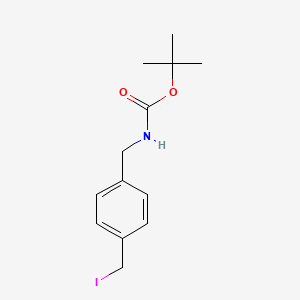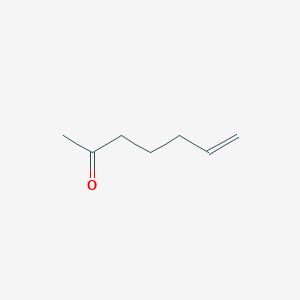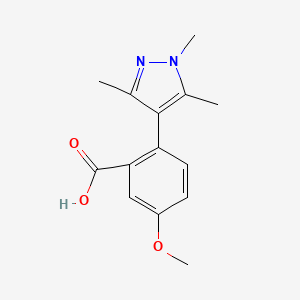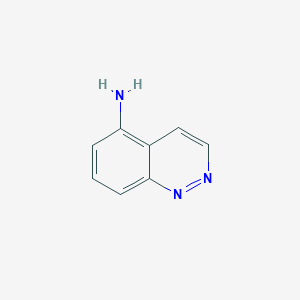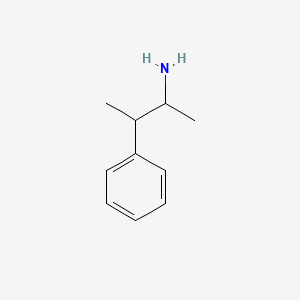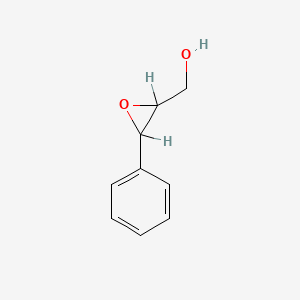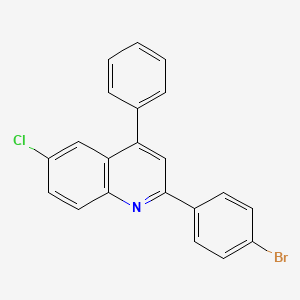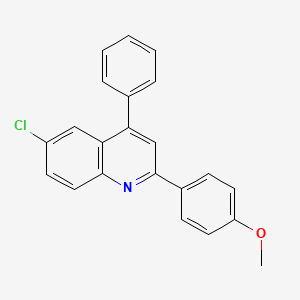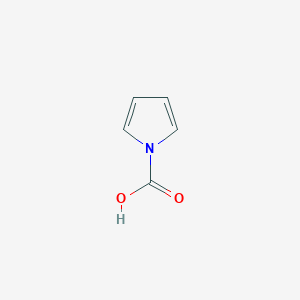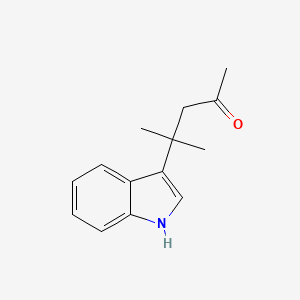
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride
Descripción general
Descripción
“(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound that is likely to be a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures
- (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a part of the family of compounds with BocNHCH2CCCCX formula. It's used in crystallography to study simultaneous hydrogen and halogen bonds on the carbonyl group (Baillargeon et al., 2017).
Molecular Structure and Hydrogen Bond Analysis
- The compound is involved in the study of molecular structure, especially in the context of carbamate derivatives. Its role in the analysis of molecular environments and interactions, such as hydrogen bonds, is significant (Das et al., 2016).
Synthesis and Catalysis
- It plays a key role in the synthesis of various chemical compounds, including being a critical intermediate in natural products with cytotoxic activity (Tang et al., 2014).
- The compound is also involved in photoredox-catalyzed aminations, establishing new pathways for assembling a range of chemical structures (Wang et al., 2022).
Drug Intermediate Synthesis
- (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is used in the synthesis of drug intermediates. It's particularly noted for its simplicity and environmental friendliness in these processes (Min, 2010).
Chemical Reaction Studies
- The compound is instrumental in studies exploring chemical reactions, such as Diels‐Alder reactions, which are crucial for understanding reaction mechanisms and synthesis pathways (Padwa et al., 2003).
Generation of Chiral Azomethine Ylids
- In the field of stereochemistry, it's used for the evolution of stable azomethine ylid precursors. This application is crucial for the generation of chiral compounds under mild conditions (Alker et al., 1997).
Direcciones Futuras
The future directions for the research and development of “(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride” and related compounds could involve further exploration of their potential applications, such as their use in the treatment of tuberculosis . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as tert-butyl esters, are often used in the synthesis of peptides and other biologically active molecules . They are typically used as protecting groups for amino acids during peptide synthesis .
Mode of Action
The compound likely interacts with its targets through a process known as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .
Biochemical Pathways
It’s worth noting that indole derivatives, which can be synthesized using similar compounds, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Pharmacokinetics
For instance, they are often used due to their stability and resistance to hydrolysis, which can enhance the bioavailability of the drug .
Result of Action
It’s known that similar compounds are used in the synthesis of biologically active molecules, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Steglich Esterification process, which this compound likely undergoes, is sensitive to the reaction conditions . Factors such as temperature, solvent, and the presence of other reactants can all impact the reaction’s efficiency .
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (S)-(3-methylpyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
2222683-66-9 | |
| Record name | Carbamic acid, N-[(3S)-3-methyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222683-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



